

The Evolving Landscape of YAP-TEAD Inhibition: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	ONO-RS-347	
Cat. No.:	B164810	Get Quote

A comprehensive analysis of first-generation YAP-TEAD inhibitors reveals both promise and challenges, paving the way for novel therapeutic strategies. While the specific compound "ONO-RS-347" did not yield public data as a YAP-TEAD inhibitor in our search, this guide provides a detailed comparison of established first-generation inhibitors against emerging approaches, offering a valuable resource for researchers in oncology and drug development.

The Hippo-YAP-TEAD signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis.[1] Its dysregulation is a key driver in a variety of cancers, making the protein-protein interaction between the transcriptional co-activator YAP (Yes-associated protein) and the transcription factor TEAD (TEA domain) an attractive target for therapeutic intervention.[2] [3] First-generation small molecule inhibitors have primarily focused on an allosteric approach, targeting the central lipid pocket of TEAD, which is crucial for its interaction with YAP.

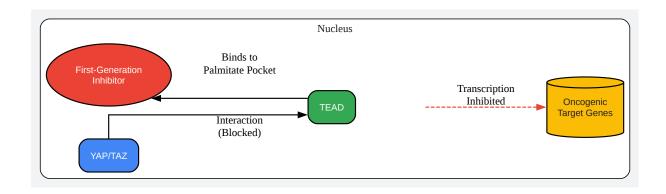
First-Generation YAP-TEAD Inhibitors: A Focus on the Palmitoylation Pocket

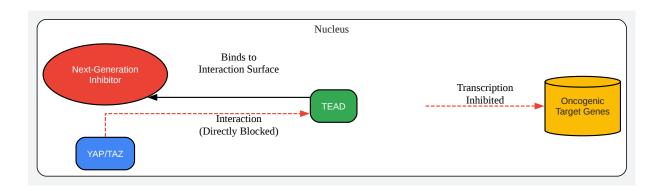
The majority of first-generation YAP-TEAD inhibitors function by binding to a conserved cysteine residue within the central lipid-binding pocket of TEAD transcription factors.[4][5] This pocket is normally occupied by a palmitate molecule, a post-translational modification essential for the stable interaction between TEAD and YAP/TAZ.[4] By occupying this pocket, these inhibitors allosterically prevent the YAP/TAZ-TEAD association, thereby inhibiting the transcription of oncogenic genes.[6]



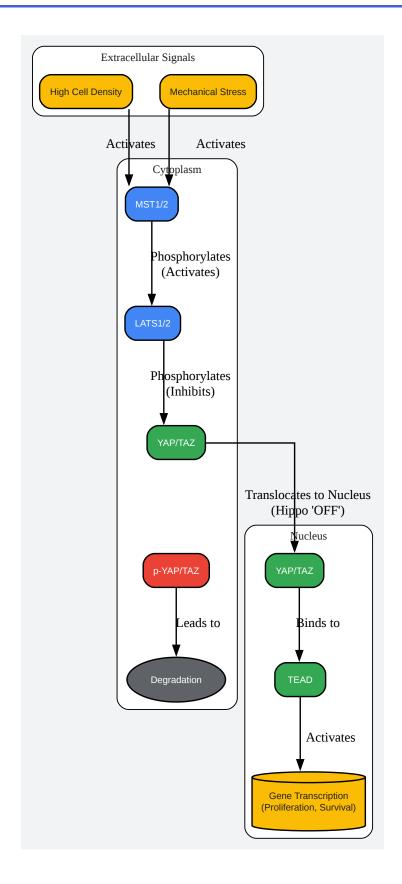
Mechanism of Action: First-Generation Inhibitors

First-generation inhibitors, such as VT3989 and K-975, are designed to be potent and selective for the TEAD palmitoylation pocket.[4][7] This mechanism has shown promise in preclinical models and early clinical trials, particularly in tumors with mutations in the Hippo pathway, such as neurofibromatosis type 2 (NF2)-deficient mesothelioma.[4][8]









Click to download full resolution via product page



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Identification of Celastrol as a Novel YAP-TEAD Inhibitor for Cancer Therapy by High Throughput Screening with Ultrasensitive YAP/TAZ—TEAD Biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research Portal In vivo effects of novel YAP/TAZ-TEAD inhibitors [research.kuleuven.be]
- 3. Toward the Discovery of a Novel Class of YAP–TEAD Interaction Inhibitors by Virtual Screening Approach Targeting YAP–TEAD Protein–Protein Interface [mdpi.com]
- 4. YAP/TAZ-TEAD signalling axis: A new therapeutic target in malignant pleural mesothelioma PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pipeline to evaluate YAP-TEAD inhibitors indicates TEAD inhibition represses NF2-mutant mesothelioma PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An allosteric pan-TEAD inhibitor blocks oncogenic YAP/TAZ signaling and overcomes KRAS G12C inhibitor resistance PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The novel potent TEAD inhibitor, K-975, inhibits YAP1/TAZ-TEAD protein-protein interactions and exerts an anti-tumor effect on malignant pleural mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Covalent disruptor of YAP-TEAD association suppresses defective Hippo signaling PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Evolving Landscape of YAP-TEAD Inhibition: A Comparative Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b164810#ono-rs-347-vs-first-generation-yap-tead-inhibitors]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com